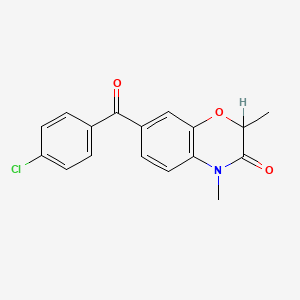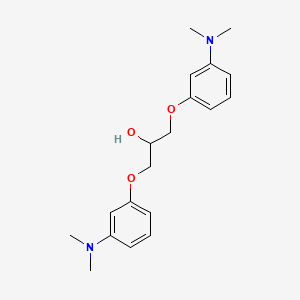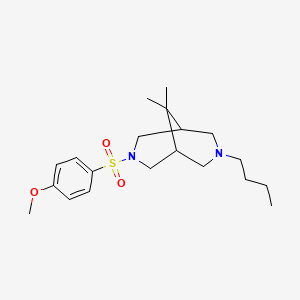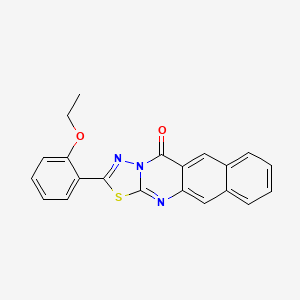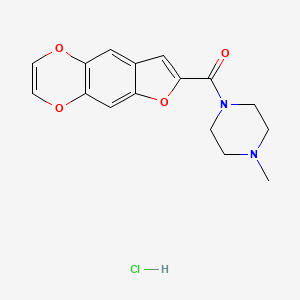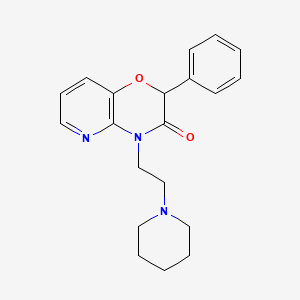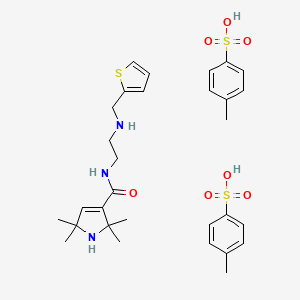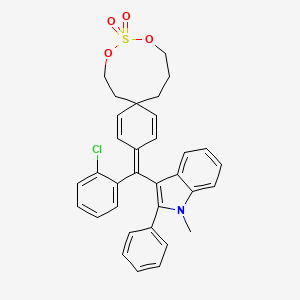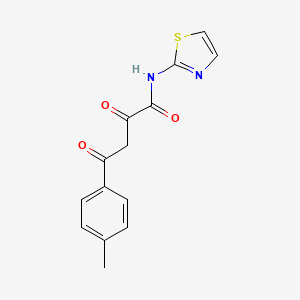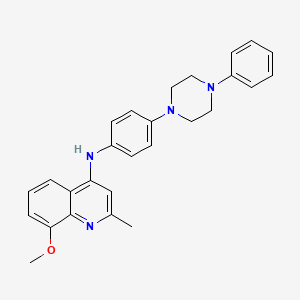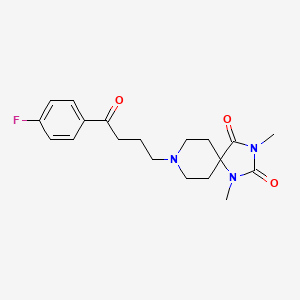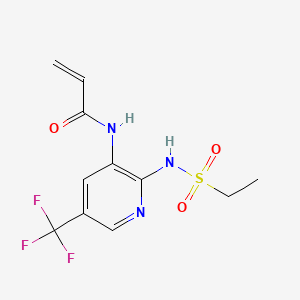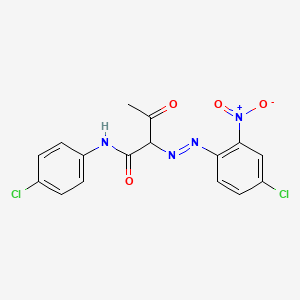
N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been widely studied due to their mutagenic and carcinogenic effects. This compound, like other nitrosamines, is of significant interest in the fields of chemistry, biology, and medicine due to its potential health impacts and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid under acidic conditions. This process can be carried out using tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.
Industrial Production Methods: Industrial production of nitrosamines, including this compound, often involves the use of large-scale reactors where secondary amines are treated with nitrosating agents. The process must be carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the workers, as nitrosamines are known carcinogens .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to replace the nitroso group under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and in the study of nitrosation reactions.
Biology: Its mutagenic properties make it a useful compound in genetic studies and mutagenesis research.
Medicine: Research into its carcinogenic effects helps in understanding cancer mechanisms and developing cancer prevention strategies.
Industry: It is studied for its potential impacts on industrial processes and product safety
Mechanism of Action
The mechanism of action of N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine involves its interaction with DNA, leading to mutations and potential carcinogenesis. The compound can alkylate DNA, causing mutations that may lead to cancer. The molecular targets include DNA bases, and the pathways involved are related to DNA repair mechanisms and cell cycle regulation .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Comparison: N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine is unique due to its specific structure, which includes an acetoxymethyl group and a chloroethyl group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other nitrosamines, it may have different carcinogenic potentials and reactivity profiles .
Properties
CAS No. |
76215-00-4 |
|---|---|
Molecular Formula |
C5H9ClN2O3 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
[2-chloroethyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C5H9ClN2O3/c1-5(9)11-4-8(7-10)3-2-6/h2-4H2,1H3 |
InChI Key |
SAGGAEIWSXFESE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


